molecular formula C10H8N2 B1619871 2-Phenylpyrazine CAS No. 29460-97-7

2-Phenylpyrazine

Cat. No. B1619871
CAS RN: 29460-97-7
M. Wt: 156.18 g/mol
InChI Key: LNJZJDLDXQQJSG-UHFFFAOYSA-N
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Description

2-Phenylpyrazine is an organic compound that belongs to the group of phenylpyrazines . It has a molecular weight of 156.19 and is a powder at room temperature .


Molecular Structure Analysis

The molecular formula of 2-Phenylpyrazine is C10H8N2 . It has a density of 1.1±0.1 g/cm3 . The boiling point is 276.2±20.0 °C at 760 mmHg .


Physical And Chemical Properties Analysis

2-Phenylpyrazine is a powder at room temperature . It has a molecular weight of 156.19 , a density of 1.1±0.1 g/cm3 , and a boiling point of 276.2±20.0 °C at 760 mmHg .

Scientific Research Applications

5. Molecular Recognition and Drug Discovery

  • Summary of Application : The pyridazine ring, which is a part of the 2-Phenylpyrazine structure, is endowed with unique physicochemical properties. These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
  • Methods of Application : The properties of the pyridazine ring are summarized in comparison to the other azines and its potential in drug discovery is illustrated through vignettes that explore applications that take advantage of the inherent physicochemical properties as an approach to solving challenges associated with candidate optimization .
  • Results or Outcomes : The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix (24) and the allosteric tyrosine kinase 2 inhibitor deucravacitinib (25) represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .

6. Platforms for Total Synthesis and Drug Discovery

  • Summary of Application : Pyrazine and phenazine heterocycles, which include 2-Phenylpyrazine, demonstrate a breadth of biological activities that are of significant interest to human health and medicine . They have shown potential therapeutic value, including several clinically used agents .
  • Methods of Application : Pyrazine and phenazine heterocycles possess distinct chemical reactivity profiles, and have been the focal point of advances in total synthesis, synthetic methods, chemical biology, and drug discovery .
  • Results or Outcomes : This review presents a sampling of total synthesis and medicinal chemistry campaigns of various pyrazine and phenazine-containing compounds .

Safety And Hazards

2-Phenylpyrazine is classified as a dangerous substance. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Future Directions

Pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring, has a wide range of biological activities . This review provides recent efficient synthetic methods for the pyrrolopyrazines . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .

Relevant Papers

Several papers have been published on the topic of pyrazine derivatives. One paper discusses the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents . Another paper discusses the synthesis and evaluation of substituted N-Phenylpyrazine-2-carboxamides as herbicides and abiotic elicitors . A third paper discusses the design, synthesis, and anti-mycobacterial evaluation of some new N-phenylpyrazine-2-carboxamides .

properties

IUPAC Name

2-phenylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJZJDLDXQQJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349090
Record name 2-phenylpyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpyrazine

CAS RN

29460-97-7
Record name Pyrazine, 2-phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-phenylpyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylpyrazine
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Record name PYRAZINE, 2-PHENYL-
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

Chloropyrazine (20.68 g, 177 mmol) and [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (41.08 g, 77.8 mmol) in dry THF (1.5 L) were mixed and stirred for 80 minutes in a flask (cooled with a water bath) under nitrogen. A solution of phenylmagnesium bromide (3M in Et2O) (103 mL, 309 mmol) was added slowly through a dropping funnel into the cooled brick-red slurry at room temperature under nitrogen over 3.5 hours. After stirring at room temperature overnight, TLC showed that the reaction was complete. 3N HCl (100 mL) was added slowly through a dropping funnel under nitrogen and the mixture was stirred for one hour. The THF layer was separated from the aqueous layer. The aqueous layer was adjusted to pH 12 with 6N NaOH and extracted with EtOAc (100 mL, 3×). The organic fractions (THF and EtOAc) were combined and dried over MgSO4, filtered and concentrated to give a solid. The product was purified by flash chromatography on 300 g of flash grade silica gel in 2.5% EtOAc/CH2Cl2 to give 10.79 gram (69 mmol, 39%) of 2-phenylpyrazine, m.p. 69°-70° C.; FAB MS [M+1]+ 157;
Quantity
20.68 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
41.08 g
Type
catalyst
Reaction Step One
Quantity
103 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
39%

Synthesis routes and methods II

Procedure details

Chloropyrazine (20.68 gram, 177 mmol) and [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (41.08 gram, 77.8 mmol) in dry THF (1.5 liter) were mixed and stirred for 80 minutes in a flask (cooled with a water bath) under nitrogen. A solution of phenylmagnesium bromide (3M in Et2O) (103 ml, 309 mmol) was added slowly through a dropping funnel into the cooled brick-red slurry at room temperature under nitrogen over 3.5 hours. After stirring at room temperature overnight, TLC showed that the reaction was complete. 3 N HCI (100 ml) was added slowly through a dropping funnel under nitrogen and the mixture was stirred for one hour. The THF layer was separated from the aqueous layer. The aqueous layer was adjusted to pH 12 with 6 N NaOH and extracted with EtOAc (100 ml, 3×). The organic fractions (THF and EtOAc) were combined and dried over MgSO4, filtered and concentrated to give a solid. The product was purified by flash chromatography on 300 g of flash grade silica gel in 2.5% EtOAc/CH2Cl2 to give 10.79 gram (69 mmol, 39%) of 2-phenylpyrazine, m.p. 69°-70° C.; FAB mass [M+1]+ 157;
Quantity
20.68 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
41.08 g
Type
catalyst
Reaction Step One
Quantity
103 mL
Type
reactant
Reaction Step Two
Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
VM Hiiuk, SI Shylin, DD Barakhtii, DM Korytko… - Inorganic …, 2022 - ACS Publications
… The presence of two aromatic rings in 2-phenylpyrazine (Phpz) theoretically implies a doubled number of π···π interactions. It was expected to afford enhanced cooperativity of SCO …
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
OI Kucheriv, DD Barakhtii, SO Malinkin… - Acta Crystallographica …, 2019 - scripts.iucr.org
… was a solution of K[Au(CN) 2 ] (0.0058 g, 0.02 mmol) in water (2.5 ml), the second was a mixture of water/acetonitrile (1:2, 5 ml) and the third layer was a solution of 2-phenylpyrazine (…
Number of citations: 3 scripts.iucr.org
K Breuker, HC Van der Plas… - Israel Journal of …, 1986 - Wiley Online Library
… The amination of phenylpyrazine (11) into 5-aminoand 3-amino-2-phenylpyrazine has been found to occur without opening of the pyrazine ring. Examination by IH_and l.'C-NMR …
H Alyar, M Bahat, Z Kantarcı, E Kasap - Computational and Theoretical …, 2011 - Elsevier
In this research, the torsional potential and nonlinear optical properties of 2-,4-,5-phenylpyrimidine, 2-phenylpyrazine, 3-,4-phenylpyridazine, 3-phenyl-1,2,4,5-tetrazine(3-phenyl-s-…
RE van der Stoel, HC van der Plas… - Recueil des Travaux …, 1980 - Wiley Online Library
… 1 -Lithio-2-phenyl-1,2-dihydropyrazine upon treatment with methyl iodide afforded 5-methyl-2-phenylpyrazine. Reaction with carbonyl compounds produced only highmolecular weight …
A Ohta, T Watanabe, Y Akita, M Yoshida… - Journal of …, 1982 - Wiley Online Library
… Under the same conditions 4 gave 2-phenylpyrazine 4-oxide (8) (5) as a sole product in good yields. On the other hand, 2-phenylpyrazine 1-oxide (9) (5) was prepared from 2-chloro-3…
B Yang, S Huang, J Zhong, H Zhang - Organic Electronics, 2015 - Elsevier
… N-heteroleptic Pt(II) complexes, [Pt(C^C)(O^O)] [O^O = acetylacetonate, C^C = 1-phenyl-1,2,4-triazol-5-ylidene (1), C^C = 4-phenyl-1,2,4-triazol-5-ylidene (2), C^C = 2-phenylpyrazine (3…
M Matsuo, S Matsumoto, T Kurihara… - Organic Magnetic …, 1980 - Wiley Online Library
… Deuterio-2-phenylpyrazine 4-oxide was prepared from the reaction of 2phenylpyrazine 4-… In 2-phenylpyrazine, the 13C signals could not be assigned from coupling data alone because …
A Benzai, F Derridj, H Doucet, JF Soulé - ChemCatChem, 2021 - Wiley Online Library
… Surprisingly, C−H bond functionalizations of 2-phenylpyrazine have been limited to direct … Therefore, we decided to investigate the reactivity of 2-phenylpyrazine under both palladium- …
N Sato - The Journal of Organic Chemistry, 1978 - ACS Publications
… Particularly, the observed dipole moments of pyrazine 4-oxides and 2-phenylpyrazine 1-oxide are in good agreement with a vectorial sum calculated from the empirical group moments (…
Number of citations: 25 0-pubs-acs-org.brum.beds.ac.uk

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